molecular formula C12H16N2O2S B5704594 N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide

N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide

Cat. No.: B5704594
M. Wt: 252.33 g/mol
InChI Key: LAZAFFWMQHRUGW-UHFFFAOYSA-N
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Description

N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound features a furan ring attached to a carbothioyl group, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide typically involves the reaction of 4-methylpiperidine with furan-2-carboxylic acid in the presence of a carbothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of Lewis acids like aluminum chloride or boron trifluoride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted furan derivatives.

Scientific Research Applications

N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide
  • N-(4-methylpiperidine-1-carbothioyl)benzene-2-carboxamide
  • N-(4-methylpiperidine-1-carbothioyl)pyridine-2-carboxamide

Uniqueness

N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its thiophene, benzene, and pyridine analogs. The furan ring’s electron-rich nature makes it more reactive in electrophilic substitution reactions, and its structural flexibility may contribute to its diverse biological activities.

Properties

IUPAC Name

N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-9-4-6-14(7-5-9)12(17)13-11(15)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZAFFWMQHRUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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